molecular formula C18H22N6O3 B2767793 8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 377058-51-0

8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2767793
CAS No.: 377058-51-0
M. Wt: 370.413
InChI Key: ZNSYKYSGMCLFFF-GRSHGNNSSA-N
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Description

The compound 8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 3, 7, and 7. Key structural features include:

  • C-3: Methyl group.
  • C-7: 3-Methylbutyl (isopentyl) chain.
  • C-8: (2Z)-Hydrazinylidene group with a 3-hydroxyphenyl substituent.

Properties

IUPAC Name

8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-11(2)7-8-24-14-15(23(3)18(27)21-16(14)26)20-17(24)22-19-10-12-5-4-6-13(25)9-12/h4-6,9-11,25H,7-8H2,1-3H3,(H,20,22)(H,21,26,27)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSYKYSGMCLFFF-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2=C(N=C1N/N=C\C3=CC(=CC=C3)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 300.36 g/mol. The compound features a purine backbone, which is significant in various biological processes, including nucleic acid metabolism.

Research indicates that this compound may exhibit several mechanisms of action, primarily through interaction with various biological targets:

  • Phosphodiesterase Inhibition : Preliminary studies suggest that the compound acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4 and PDE10A, which are involved in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), potentially enhancing neurotransmitter signaling and providing therapeutic effects in mood disorders .
  • Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, notably 5-HT1A and 5-HT7 receptors. This suggests a potential role in modulating serotonergic pathways, which are crucial for mood regulation and anxiety control .
  • Antioxidant Activity : Some derivatives of hydrazones have demonstrated antioxidant properties, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues .

Biological Activity and Pharmacological Effects

The biological activity of the compound has been evaluated through various in vitro and in vivo studies:

  • Antidepressant Effects : In forced swim tests (FST) conducted on mice, the compound exhibited significant antidepressant-like effects compared to control groups. This aligns with its serotonin receptor modulation capabilities, indicating potential use in treating depression .
  • Anxiolytic Properties : The compound's ability to reduce anxiety-like behavior was assessed alongside established anxiolytics such as diazepam. Results indicated that it may possess comparable or superior anxiolytic activity at certain dosages .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antidepressant Activity :
    • Objective : To assess the antidepressant-like effects in animal models.
    • Methodology : Mice were subjected to FST after administration of varying doses of the compound.
    • Results : Significant reductions in immobility time were observed, suggesting enhanced mood-related behaviors .
  • Evaluation of Anxiolytic Effects :
    • Objective : To compare the anxiolytic effects with diazepam.
    • Methodology : Behavioral tests were conducted post-administration.
    • Results : The compound demonstrated notable anxiolytic effects, with lower doses required for efficacy compared to traditional anxiolytics .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedEfficacy Observed
AntidepressantSerotonin receptor modulationForced swim test (FST)Significant reduction in immobility
AnxiolyticSerotonin receptor modulationBehavioral testsComparable to diazepam
AntioxidantFree radical scavengingIn vitro assaysReduced oxidative stress markers

Comparison with Similar Compounds

Structural Analogues of Purine-2,6-dione Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
Target Compound C-3: Methyl; C-7: 3-Methylbutyl; C-8: (2Z)-3-Hydroxyphenylhydrazinylidene ~424 (estimated) Not reported (hypothesized kinase inhibition)
8-[(2E)-2-Benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione C-8: (2E)-Benzylidenehydrazinyl 426.52 No direct activity reported; structural isomer of target compound.
8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione C-7: 3-Phenoxypropyl; C-8: 3-Methoxyphenylhydrazinylidene ~492 (estimated) CK2 inhibition (IC₅₀ = 8.5 µM).
8-Biphenyl-1,3,7-trimethyl-8-(E)-styrylpurine-2,6-dione C-1,3,7: Methyl; C-8: Styryl 438.49 No activity reported; highlights steric effects of C-8 substituents.
6-(Substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentylpurine C-6: Phenylpiperazine; C-8: Phenoxyphenyl; C-9: Cyclopentyl ~550–600 (estimated) Anticancer activity (Huh7, HCT116, MCF7 cells; superior to 5-Fluorouracil).

Key Structural and Functional Insights

C-8 Hydrazinylidene Substituents
  • Hydroxyphenyl vs. Methoxyphenyl: The target compound’s 3-hydroxyphenyl group may enhance hydrogen bonding with kinase active sites compared to the 3-methoxyphenyl analog .
  • Z vs. E Isomerism : The (2Z)-configuration in the target compound (vs. the (2E)-benzylidene isomer in ) may alter spatial orientation, affecting binding to hydrophobic pockets in enzymes .
C-7 Alkyl Chains
  • 3-Methylbutyl vs.
Anticancer and Kinase Inhibition Potential
  • The 3-hydroxyphenyl group’s polarity could mimic ATP’s adenine moiety in kinase binding, as seen in ’s phenylpiperazine derivatives, which disrupt kinase signaling in cancer cells .
  • Substitution at C-7 with flexible alkyl chains (e.g., 3-methylbutyl) is associated with improved bioavailability compared to rigid aromatic groups .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires careful control of reaction conditions at each step:

  • Step 1 (Hydrazine Coupling): Use polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation of the hydrazine moiety. Monitor reaction progress via TLC .
  • Step 2 (Purine Functionalization): Introduce the 3-methylbutyl group via nucleophilic substitution, optimizing temperature (60–80°C) and catalyst (e.g., K₂CO₃) to minimize side products .
  • Final Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) across studies?

Methodological Answer:
Contradictions may arise from assay conditions or structural variability. Address this by:

  • Standardized Assays: Compare ROS scavenging (e.g., DPPH assay) and pro-oxidant effects (e.g., Fenton reaction) under identical pH, temperature, and concentration ranges .
  • Mechanistic Probes: Use electron paramagnetic resonance (EPR) to detect radical intermediates or LC-MS to identify oxidation byproducts .
  • Structural Analysis: Synthesize analogs (e.g., replacing the 3-hydroxyphenyl group with 4-hydroxyphenyl) to isolate redox-active moieties .

Basic: Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify hydrazone geometry (Z-configuration) and substituent positions. Key signals: N-H hydrazine (~10 ppm) and aromatic protons (~6.5–7.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities.
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-hydroxyphenyl hydrazone moiety in bioactivity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., 3-methoxyphenyl, 3-fluorophenyl) to assess electronic effects on bioactivity .
  • Biological Testing: Screen analogs in kinase inhibition assays (e.g., EGFR or CDK2) and compare IC₅₀ values.
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions between the hydrazone moiety and ATP-binding pockets .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Storage: Keep in amber vials under argon at –20°C to prevent hydrolysis of the hydrazone bond.
  • Stability Monitoring: Perform periodic HPLC analysis (monthly) to detect degradation (e.g., new peaks at 5–7 minutes retention time) .

Advanced: What strategies validate enzyme inhibition mechanisms against targets like kinases or phosphodiesterases?

Methodological Answer:

  • Enzyme Kinetics: Conduct Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary ATP concentration in kinase assays .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry .
  • Crystallography: Co-crystallize the compound with the target enzyme (e.g., PDE4B) to identify key binding residues .

Basic: How can researchers mitigate solubility challenges in in vitro assays?

Methodological Answer:

  • Solvent Systems: Use DMSO stocks (≤0.1% final concentration) with co-solvents (e.g., PEG-400) to enhance aqueous solubility.
  • Surfactants: Add Tween-80 (0.01%) to cell culture media to prevent aggregation .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Panel Screening: Test the compound in diverse lines (e.g., HeLa, MCF-7, HepG2) with matched controls.
  • Mechanistic Profiling: Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .
  • Metabolic Stability: Compare hepatic microsomal degradation rates to rule out metabolism-driven cytotoxicity .

Basic: What synthetic precursors are critical for scalable production?

Methodological Answer:

  • Key Intermediates:
    • 3-Methylbutylpurine-2,6-dione (prepared via Mitsunobu reaction).
    • (2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazine (synthesized from 3-hydroxybenzaldehyde and hydrazine hydrate) .

Advanced: How to design a pharmacokinetic study for this compound in preclinical models?

Methodological Answer:

  • Dosing: Administer via intravenous (IV) and oral routes in rodents. Monitor plasma levels via LC-MS/MS.
  • Tissue Distribution: Use radiolabeled compound (¹⁴C) to quantify accumulation in organs.
  • Metabolite ID: Perform UPLC-QTOF analysis of urine/bile to detect glucuronide or sulfate conjugates .

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